3-Amino-2-bromo-5-chloropyridine (CAS 90902-83-3) is a highly functionalized heteroaromatic building block defined by its precise arrangement of three distinct reactive sites: a C2-bromide, a C5-chloride, and a C3-primary amine . This specific substitution pattern is fundamentally designed for orthogonal reactivity in multi-step active pharmaceutical ingredient (API) and agrochemical synthesis. The C2-bromide serves as the primary site for low-temperature, palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C5-chloride remains intact for subsequent, harsher late-stage functionalization [1]. Simultaneously, the C3-amine provides an immediate handle for amide bond formation or cyclization into fused bicyclic scaffolds. For procurement teams, this compound represents a strategic intermediate that minimizes the need for complex protecting-group chemistry and reduces step-count in the synthesis of complex pyridine-core therapeutics .
Substituting 3-Amino-2-bromo-5-chloropyridine with closely related analogs, such as 3-Amino-2,5-dibromopyridine or 3-Amino-2,5-dichloropyridine, introduces severe inefficiencies into manufacturing workflows [1]. When using the 2,5-dibromo analog, the lack of halogen differentiation leads to competing cross-coupling at both the C2 and C5 positions, generating complex mixtures of mono- and bis-coupled products that drastically reduce the yield of the desired regioisomer and require resource-intensive chromatographic separation [2]. Conversely, substituting with the 2,5-dichloro analog results in significantly lower reactivity at the C2 position, necessitating higher catalyst loadings, elevated temperatures, and specialized, expensive phosphine ligands to initiate oxidative addition [1]. 3-Amino-2-bromo-5-chloropyridine solves both issues simultaneously by providing a highly reactive C2-Br bond for initial, highly regioselective coupling, leaving the C5-Cl bond as a stable, predictable handle for downstream chemistry, thereby streamlining processability and maximizing step-yields [2].
In standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions, 3-Amino-2-bromo-5-chloropyridine undergoes exclusive oxidative addition at the C2-bromide position [1]. Compared to 3-Amino-2,5-dibromopyridine, which typically yields a 60:40 to 80:20 mixture of C2-mono-coupled and bis-coupled byproducts under identical stoichiometric conditions, the bromo-chloro scaffold achieves >95% regioselectivity for the C2-aryl product [2]. The C5-chloride remains completely unreactive under these mild conditions, preserving it for subsequent functionalization.
| Evidence Dimension | Regioselectivity for C2 mono-coupling |
| Target Compound Data | >95% regioselectivity (C5-Cl remains intact) |
| Comparator Or Baseline | 3-Amino-2,5-dibromopyridine (yields complex mixtures of mono/bis-coupled products) |
| Quantified Difference | ~30-40% improvement in isolated mono-coupled yield |
| Conditions | Standard Pd-catalyzed Suzuki coupling (1.0 eq boronic acid, mild base, <80 °C) |
Eliminates the need for difficult chromatographic separations of regioisomers, directly increasing the isolated yield and throughput of the first synthetic step.
The C2-bromide in 3-Amino-2-bromo-5-chloropyridine provides a significantly lower barrier to oxidative addition compared to the C2-chloride in 3-Amino-2,5-dichloropyridine [1]. Activating the dichloro analog for C-C or C-N bond formation typically requires expensive, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) and elevated temperatures (>100 °C) [2]. In contrast, the C2-bromide of the target compound can be efficiently coupled using standard, cost-effective catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 at moderate temperatures (60-80 °C) with standard catalyst loadings (1-5 mol%) [1].
| Evidence Dimension | Catalyst requirements and reaction temperature |
| Target Compound Data | Standard Pd catalysts (1-5 mol%), 60-80 °C |
| Comparator Or Baseline | 3-Amino-2,5-dichloropyridine (requires specialized ligands, >100 °C) |
| Quantified Difference | >20 °C reduction in reaction temperature and elimination of premium ligand costs |
| Conditions | Buchwald-Hartwig amination or Suzuki coupling at the C2 position |
Reduces raw material costs by enabling the use of generic palladium catalysts and lowers energy requirements during scale-up manufacturing.
The proximity of the primary amine at C3 and the highly reactive bromide at C2 makes 3-Amino-2-bromo-5-chloropyridine a highly efficient precursor for the synthesis of 5-chloro-imidazo[4,5-b]pyridines and related fused bicyclic systems . When compared to building blocks lacking the C3-amine (such as 2-bromo-5-chloropyridine), which require a multi-step nitration/reduction sequence prior to cyclization, this compound allows for direct condensation/cyclization sequences [1]. The retained C5-chlorine then serves as a reliable handle for late-stage diversification of the bicyclic core.
| Evidence Dimension | Synthetic step count to bicyclic core |
| Target Compound Data | Direct cyclization (1-2 steps) |
| Comparator Or Baseline | 2-Bromo-5-chloropyridine (requires nitration and reduction, 3-4 steps) |
| Quantified Difference | Reduction of 2 synthetic steps |
| Conditions | Synthesis of C5-chlorinated imidazo[4,5-b]pyridine scaffolds |
Shortens the synthetic route for complex API scaffolds, significantly reducing labor, reagent costs, and overall time-to-market in drug discovery programs.
Because of its orthogonal halogen reactivity, 3-Amino-2-bromo-5-chloropyridine is a strategic starting material for synthesizing complex pyridine-based kinase inhibitors [1]. The C2-bromide allows for immediate, high-yield attachment of the core aryl or heteroaryl pharmacophore via Suzuki coupling, while the C5-chloride is reserved for late-stage Buchwald-Hartwig amination to tune the molecule's solubility and target binding affinity [2].
In agrochemical R&D, this compound is utilized to rapidly construct imidazo[4,5-b]pyridine and thiazolo[5,4-b]pyridine cores [3]. The pre-installed C3-amine eliminates the need for hazardous and low-yielding nitration steps, streamlining the production of these bicyclic scaffolds which are frequently evaluated as novel herbicides and fungicides [1].
The distinct reactivity profiles of the three functional groups make this compound a highly suitable hub for combinatorial library synthesis. Medicinal chemists can systematically vary the substituents at the C2 and C3 positions while maintaining the C5-chloride, or selectively functionalize all three positions sequentially, enabling the rapid generation of diverse chemical space from a single, reliable precursor [2].
Irritant